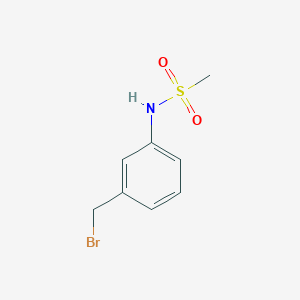

N-(3-(Bromomethyl)phenyl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[3-(bromomethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-13(11,12)10-8-4-2-3-7(5-8)6-9/h2-5,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKNPKAJBUZOCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N 3 Bromomethyl Phenyl Methanesulfonamide

Precursor Synthesis and Functionalization Pathways

The most logical and widely employed strategy for synthesizing N-(3-(Bromomethyl)phenyl)methanesulfonamide involves a two-stage process. First, the synthesis of the stable intermediate, N-(3-methylphenyl)methanesulfonamide, is performed. This precursor, which contains the required toluyl-like methyl group, is then subjected to a subsequent benzylic bromination step to yield the final product.

The foundational precursor for the target compound is N-(3-methylphenyl)methanesulfonamide. This intermediate is typically synthesized via a nucleophilic substitution reaction between 3-methylaniline (also known as m-toluidine) and methanesulfonyl chloride.

The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of solvent is critical and is typically an aprotic solvent like dichloromethane (DCM), chloroform, or diethyl ether, in which the reactants are soluble but which does not interfere with the reaction. The reaction proceeds as follows:

Reactants : 3-methylaniline and Methanesulfonyl Chloride

Base : Pyridine or Triethylamine

Solvent : Dichloromethane (DCM) or similar aprotic solvent

Temperature : The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic release, and then allowed to proceed at room temperature.

This method is a standard and robust procedure for forming sulfonamides from anilines, providing high yields of the desired N-(3-methylphenyl)methanesulfonamide intermediate, which can then be purified and used in the subsequent bromination step.

The conversion of the methyl group on the N-(3-methylphenyl)methanesulfonamide precursor to a bromomethyl group is the critical final step in the synthesis. This transformation is achieved through benzylic bromination, a reaction that selectively targets the hydrogen atoms on a carbon adjacent to an aromatic ring. libretexts.org The stability of the resulting benzylic radical intermediate makes this position particularly susceptible to radical halogenation. chemistrysteps.com

The most prominent method for achieving benzylic bromination is the Wohl-Ziegler reaction . chem-station.comresearchgate.netwikipedia.orgthermofisher.com This reaction employs N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, typically carbon tetrachloride (CCl₄), although safer alternatives like acetonitrile are now more common. organic-chemistry.orgorganic-chemistry.org The reaction is initiated by either a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (UV or visible light). researchgate.net

The mechanism proceeds via a radical chain reaction: chemistrysteps.comchemistrysteps.com

Initiation : The initiator (or light) induces the homolytic cleavage of a small amount of bromine initiator, often the N-Br bond in NBS or trace Br₂, to form bromine radicals (Br•).

Propagation :

A bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

The HBr reacts with NBS to generate a molecule of bromine (Br₂). organic-chemistry.orgchadsprep.com

The benzylic radical then reacts with a Br₂ molecule to form the desired product, this compound, and a new bromine radical, which continues the chain.

The key advantage of using NBS is that it maintains a very low, steady-state concentration of Br₂ in the reaction mixture, which favors the radical substitution pathway and suppresses potential competing ionic reactions, such as electrophilic aromatic substitution on the benzene ring. masterorganicchemistry.comyoutube.com

| Parameter | Common Reagents/Conditions | Rationale/Notes |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂, favoring radical substitution. masterorganicchemistry.com |

| Solvent | Carbon Tetrachloride (CCl₄), Acetonitrile, Chlorobenzene | Should be inert to radical conditions. Acetonitrile is a greener alternative to CCl₄. organic-chemistry.orgresearchgate.net |

| Initiator | AIBN, Benzoyl Peroxide (BPO), UV/Visible Light | Initiates the radical chain reaction. Photochemical initiation can often be performed at milder temperatures. researchgate.netwuxiapptec.com |

| Temperature | Reflux (e.g., ~77°C for CCl₄) or Room Temperature (with photo-initiation) | Sufficient energy is needed to promote homolytic cleavage of the initiator. |

A primary challenge in benzylic bromination is preventing over-bromination, which leads to the formation of dibromomethyl and tribromomethyl byproducts. Achieving high selectivity for the mono-brominated product is crucial for yield and purity. scientificupdate.com Several strategies are employed to enhance this selectivity:

Stoichiometric Control : Using only a slight excess (e.g., 1.0 to 1.1 equivalents) of NBS ensures that the brominating agent is the limiting factor, reducing the likelihood of multiple brominations on the same molecule. uq.edu.auacs.org

Alternative Reagents : 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be used as an alternative to NBS. In some cases, particularly when paired with a Lewis acid catalyst like Zirconium(IV) chloride (ZrCl₄), DBDMH can offer improved reaction rates and selectivity for the benzylic position over aromatic bromination. nih.gov

Controlled Reagent Addition : A detailed kinetic study demonstrated that the continuous addition of an NBS slurry helps to maintain a low concentration of Br₂, minimizing impurity formation and improving selectivity for the mono-brominated product. scientificupdate.com

Photochemical Flow Chemistry : Modern approaches using continuous flow reactors provide exceptional control over irradiation time and temperature, which significantly enhances selectivity and prevents byproduct formation. wuxiapptec.com

Derivatization of Aromatic Methyl Moieties to Bromomethyl Groups

Direct Synthesis Routes for the Compound

While the term "direct synthesis" might imply a one-pot reaction from basic starting materials, the most direct and practical synthetic route to this compound is the sequential, two-step process described above:

Sulfonamide Formation : Reaction of 3-methylaniline with methanesulfonyl chloride to form N-(3-methylphenyl)methanesulfonamide.

Benzylic Bromination : Selective radical bromination of the methyl group using NBS and a radical initiator.

This pathway is considered direct because it utilizes readily available starting materials and proceeds through a logical sequence of high-yielding transformations without the need for complex protecting group strategies or functional group interconversions. Each step is well-established and optimized, making this the preferred route in both laboratory and potential industrial settings.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing the benzylic bromination step is critical for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include the choice of solvent, initiation method, and reactor technology. rsc.orgresearchgate.net

Solvent Selection : Historically, carbon tetrachloride (CCl₄) was the solvent of choice due to its inertness and the convenient insolubility of the succinimide byproduct, which floats and signals reaction completion. wikipedia.orgorganic-chemistry.org However, due to its toxicity and environmental impact, CCl₄ has been largely replaced. Acetonitrile has emerged as a highly effective and more environmentally benign alternative that facilitates the reaction efficiently, especially in photochemical setups. organic-chemistry.orgacs.org

Initiation Method : While thermal initiation with AIBN or BPO at reflux temperatures is effective, photochemical initiation using visible light from sources like household compact fluorescent lamps (CFLs) or LEDs offers significant advantages. organic-chemistry.orgwuxiapptec.com Photo-initiation can often be conducted at or near room temperature, which can improve the selectivity of the reaction by minimizing thermally induced side reactions.

Continuous Flow Technology : The implementation of continuous flow reactors represents a major advance in optimizing this synthesis. rsc.org By pumping the reaction mixture through transparent tubing irradiated by a light source, precise control over parameters like residence time, temperature, and photon flux is achieved. organic-chemistry.orgwuxiapptec.com This leads to:

Enhanced Selectivity : Minimized residence time prevents over-bromination, leading to higher yields of the desired mono-brominated product. wuxiapptec.com

Improved Safety : The small reactor volume mitigates the risks associated with highly reactive radical reactions and exothermic events.

Scalability : Production can be easily scaled up by running the reactor for longer periods or by using parallel reactor setups, achieving throughputs that are difficult to match in traditional batch reactors. uq.edu.auacs.org

| Parameter | Traditional Method (Batch) | Optimized Method (Continuous Flow) | Impact on Yield and Selectivity |

|---|---|---|---|

| Solvent | Carbon Tetrachloride (CCl₄) | Acetonitrile | Improved safety and environmental profile with comparable or better yields. organic-chemistry.org |

| Initiation | Thermal (AIBN, Reflux) | Photochemical (Visible Light, LEDs) | Allows for lower reaction temperatures, enhancing selectivity and reducing thermal degradation. wuxiapptec.comgla.ac.uk |

| Reactor Type | Round-bottom flask | FEP Tubing Photoreactor | Precise control over reaction time minimizes byproduct formation; superior heat and light transfer. uq.edu.au |

| Scalability | Difficult due to light penetration and heat transfer issues. | Easily scalable by extending operation time, leading to high throughput. acs.org | Flow chemistry provides a clear pathway for large-scale, efficient production. rsc.org |

Solvent Effects on Reaction Outcomes

The choice of solvent is critical in the synthesis of this compound, particularly for the benzylic bromination step. This reaction, often a Wohl-Ziegler bromination, typically employs N-Bromosuccinimide (NBS) as the bromine source. researchgate.net The solvent's primary roles are to dissolve the reactants, facilitate heat transfer, and influence the reaction's radical mechanism.

Historically, carbon tetrachloride (CCl₄) was the solvent of choice for such reactions due to its inertness and ability to promote radical chain reactions. sciforum.net However, due to its toxicity and environmental impact, alternative solvents are now preferred. researchgate.netsciforum.net High-boiling point, non-polar, or moderately polar solvents are often employed for benzylic brominations.

Research on analogous transformations has shown that solvents like 1,2-dichlorobenzene are highly effective. researchgate.net These solvents are advantageous because they can maintain the high temperatures often required for initiating the radical reaction while minimizing side reactions. researchgate.net Acetonitrile has also been used as a solvent, avoiding hazardous chlorinated solvents altogether. organic-chemistry.org The use of a high-boiling point solvent can also aid in purification; upon cooling, the desired product may precipitate out of the solution, allowing for easy separation by filtration.

Table 1: Comparison of Solvents for Benzylic Bromination

| Solvent | Boiling Point (°C) | Polarity | Key Advantages | Potential Issues |

| Carbon Tetrachloride | 77 | Non-polar | Excellent for radical reactions | Toxic, ozone-depleting |

| 1,2-Dichlorobenzene | 180 | Polar aprotic | High temperature, good solubility | Difficult to remove, chlorinated waste |

| Acetonitrile | 82 | Polar aprotic | Less toxic alternative, good solubility | Can be reactive under certain conditions |

| Cyclohexane | 81 | Non-polar | Inert, easy to remove | Lower boiling point may limit reaction rate |

Catalyst Systems in Bromination and Subsequent Reactions

The key synthetic step, the conversion of the methyl group to a bromomethyl group, is a free-radical halogenation. This transformation requires a radical initiator rather than a Lewis acid or electrophilic catalyst. The most common catalyst system for this reaction involves the use of N-Bromosuccinimide (NBS) in conjunction with a small amount of a radical initiator. researchgate.net

Typical initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). researchgate.net These molecules readily decompose upon heating or exposure to UV light to form radicals, which then initiate the chain reaction. The bromine radical abstracts a hydrogen atom from the benzylic methyl group of the precursor, N-(3-methylphenyl)methanesulfonamide. The resulting benzylic radical then reacts with NBS to form the desired product, this compound, and a succinimidyl radical, which continues the chain reaction.

Recent advancements have explored other catalytic systems to achieve milder reaction conditions. For example, triphenylphosphine selenide has been shown to catalyze benzylic bromination with NBS under mild conditions. researchgate.net Another approach uses tetrachlorosilane with NBS in acetonitrile at room temperature, avoiding the need for high temperatures and radical initiators. sciforum.net

Temperature and Pressure Considerations in Synthetic Protocols

Temperature is a crucial parameter in the synthesis of this compound. The benzylic bromination step is typically conducted at elevated temperatures, often between 80 °C and 130 °C. researchgate.net This thermal energy is required to induce the decomposition of the radical initiator (e.g., AIBN or BPO) and start the radical chain process. Studies on similar benzylic brominations have identified an optimal temperature of around 80 °C to achieve high yields while minimizing the formation of impurities. researchgate.net

The reaction is generally carried out at atmospheric pressure in standard laboratory glassware. Careful temperature control is essential, as the radical bromination can be exothermic. On a larger scale, inadequate heat dissipation could lead to a runaway reaction, so controlled heating and efficient stirring are paramount. In some protocols, initiation is achieved or supplemented with UV light, which can sometimes allow for lower reaction temperatures. researchgate.net

Table 2: Temperature Effects on a Model Benzylic Bromination Reaction

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |

| 1 | 60 | 8 | 45 | Incomplete reaction, starting material remains |

| 2 | 80 | 8 | 92 | Optimal conversion to the desired product |

| 3 | 100 | 6 | 88 | Increased formation of dibrominated byproduct |

Data adapted from a representative benzylic bromination procedure. researchgate.net

Purification and Isolation Methodologies in the Synthesis of this compound

Following the synthesis, a multi-step purification process is necessary to isolate this compound in high purity. The crude reaction mixture typically contains the desired product, unreacted starting materials, the radical initiator, and byproducts such as succinimide and potentially over-brominated species. The purification strategy usually involves a combination of chromatographic techniques and recrystallization.

Chromatographic Separation Techniques

Flash column chromatography is a standard and highly effective method for purifying the crude product. rsc.org This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in a mobile phase.

For this compound, a non-polar stationary phase like silica gel is appropriate. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. sciforum.netrsc.org The purification process starts with a low-polarity eluent to wash off non-polar impurities. The polarity of the eluent is then gradually increased to release the product from the silica gel, followed by any more polar impurities. The progress of the separation is monitored by thin-layer chromatography (TLC). researchgate.net

Table 3: Illustrative Gradient for Column Chromatography Purification

| Step | Hexane (%) | Ethyl Acetate (%) | Purpose |

| 1. Column Loading | 100 | 0 | Load crude product onto the column |

| 2. Initial Elution | 90 | 10 | Elute non-polar impurities |

| 3. Product Elution | 80 | 20 | Elute this compound |

| 4. Final Wash | 50 | 50 | Elute highly polar impurities and byproducts |

Recrystallization Procedures

Recrystallization is a powerful technique for achieving high purity of solid compounds and is often used as the final purification step after chromatography. The principle is based on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.

The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For sulfonamide-containing compounds, polar protic solvents like methanol or ethanol, or mixtures involving solvents like acetone, can be effective. rsc.org

The procedure involves dissolving the chromatographically purified this compound in a minimal amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The pure crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under a vacuum.

Reactivity and Reaction Mechanisms of N 3 Bromomethyl Phenyl Methanesulfonamide

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary mode of reactivity for N-(3-(Bromomethyl)phenyl)methanesulfonamide involves nucleophilic substitution at the electrophilic carbon of the bromomethyl group. The bromine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles.

S_N2 Type Reaction Pathways

These substitution reactions predominantly follow a bimolecular nucleophilic substitution (S_N2) mechanism. masterorganicchemistry.comlibretexts.org In this concerted, single-step process, the incoming nucleophile attacks the carbon atom from the side opposite to the bromine atom (backside attack). youtube.comyoutube.com Simultaneously, the carbon-bromine bond breaks, and the bromide ion is expelled. The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. youtube.com

The transition state of an S_N2 reaction involves a trigonal bipyramidal geometry where the carbon atom is partially bonded to both the incoming nucleophile and the departing leaving group. masterorganicchemistry.com The presence of the phenyl ring and the methanesulfonamide (B31651) group can influence the reaction rate through electronic and steric effects. Steric hindrance around the reaction center is a critical factor; less substituted substrates generally react faster. libretexts.orglibretexts.org

Stereochemical Aspects and Regioselectivity of Substitution

When the substitution occurs at a chiral center, S_N2 reactions proceed with an inversion of configuration, a phenomenon known as Walden inversion. masterorganicchemistry.comlibretexts.org However, in the case of this compound, the benzylic carbon is prochiral. Therefore, while the principles of stereochemistry apply, the outcome is an achiral product unless a chiral nucleophile is used, which could lead to the formation of diastereomers.

Regioselectivity is a key consideration in molecules with multiple potential electrophilic sites. For this compound, the bromomethyl carbon is the most reactive site for nucleophilic attack under typical S_N2 conditions. The alternative, nucleophilic aromatic substitution on the phenyl ring, is generally not favored unless harsh conditions or specific activating groups are present. nih.govlibretexts.org The reaction, therefore, proceeds with high regioselectivity at the benzylic position.

Role as an Electrophilic Synthon in Organic Transformations

Due to the reactivity of its bromomethyl group, this compound serves as a valuable electrophilic synthon. It effectively introduces the N-(methanesulfonyl)aminobenzyl moiety into various molecular frameworks. This is particularly useful in the synthesis of more complex molecules, including pharmacologically active compounds where the sulfonamide group can act as a key pharmacophore.

Derivatization and Functional Group Interconversions

The bromomethyl group is a versatile handle for a variety of functional group interconversions, allowing for the synthesis of a library of related compounds.

Transformation to Hydroxymethyl Analogs

The bromide can be displaced by a hydroxide ion or a protected equivalent to yield the corresponding hydroxymethyl analog, N-(3-(hydroxymethyl)phenyl)methanesulfonamide. This transformation is typically achieved by reacting the starting material with a hydroxide source, such as sodium or potassium hydroxide, in a suitable solvent system. The reaction proceeds via a standard S_N2 mechanism. This conversion is a key step in synthesizing derivatives where a primary alcohol functionality is required for further reactions, such as esterification or etherification.

| Reactant | Reagent | Product | Reaction Type |

| This compound | NaOH or H₂O | N-(3-(Hydroxymethyl)phenyl)methanesulfonamide | Nucleophilic Substitution (S_N2) |

Conversion to Formyl Derivatives

The bromomethyl group can also be oxidized to a formyl group, yielding N-(3-formylphenyl)methanesulfonamide. This transformation can be achieved through various oxidation methods, such as the Sommelet reaction or by using oxidizing agents like dimethyl sulfoxide (DMSO) in the Kornblum oxidation. This conversion is significant as it introduces an aldehyde functionality, which is a versatile precursor for a wide range of subsequent chemical modifications, including reductive amination, Wittig reactions, and the formation of imines and oximes.

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | 1. DMSO, NaHCO₃ 2. Hexamethylenetetramine (Sommelet) | N-(3-Formylphenyl)methanesulfonamide | Oxidation |

Participation in Advanced Coupling Reactions

The presence of both a bromomethyl group and an aromatic ring allows this compound to participate in various advanced coupling reactions, enabling the formation of complex molecular architectures. These reactions are fundamental in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgresearchgate.net

The aromatic ring of this compound, while not a halide itself, can be functionalized to participate in cross-coupling reactions. However, the benzylic bromide moiety is more directly suited for certain types of C-C bond formation. More commonly, the aryl part of a related aryl halide (e.g., N-(3-bromophenyl)methanesulfonamide) would be used in classic cross-coupling reactions. For the title compound, C-C bond formation typically involves the benzylic position.

However, for the purpose of illustrating the potential of the aryl ring scaffold in related structures, prominent palladium-catalyzed cross-coupling reactions are discussed.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an aryl halide or triflate. libretexts.orgorganic-chemistry.org A related compound, such as N-(3-bromophenyl)methanesulfonamide, would react with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base to form a biaryl product. youtube.com The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product. libretexts.org

Sonogashira Coupling: This reaction creates a C-C bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org For a molecule like N-(3-iodophenyl)methanesulfonamide, reaction with an alkyne (R-C≡CH) would yield an arylethynyl derivative. ucsb.edu The reaction is valued for its ability to construct aryl alkynes under mild conditions. wikipedia.orgresearchgate.net

| Coupling Reaction | Aryl Halide Partner | Coupling Partner | Catalyst System | Typical Product |

| Suzuki-Miyaura | N-(3-bromophenyl)methanesulfonamide | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | N-(biphenyl-3-yl)methanesulfonamide |

| Sonogashira | N-(3-iodophenyl)methanesulfonamide | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | N-(3-(Phenylethynyl)phenyl)methanesulfonamide |

The formation of carbon-heteroatom bonds is a cornerstone of pharmaceutical and materials chemistry. nih.govmdpi.com The aryl-nitrogen bond within the sulfonamide group is often synthesized using methods like the Buchwald-Hartwig amination.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. youtube.com The synthesis of the parent compound, N-(3-bromophenyl)methanesulfonamide, could be achieved by coupling 1,3-dibromobenzene with methanesulfonamide. Subsequently, the remaining aryl bromide can be coupled with another amine. The reaction is highly versatile, accommodating a wide range of amines and aryl halides. nih.gov

| Aryl Halide | Amine | Catalyst System | Base | Product |

| 1,3-Dibromobenzene | Methanesulfonamide | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | N-(3-bromophenyl)methanesulfonamide |

| N-(3-bromophenyl)methanesulfonamide | Morpholine | Pd(OAc)₂, BINAP | NaOt-Bu | N-(3-(morpholino)phenyl)methanesulfonamide |

| N-(3-bromophenyl)methanesulfonamide | Aniline | PdCl₂(dppf) | K₂CO₃ | N-(3'-amino-[1,1'-biphenyl]-3-yl)methanesulfonamide |

Investigation of Rearrangement Reactions Involving the Bromomethylphenyl Moiety

Rearrangement reactions can offer pathways to complex molecular structures that are otherwise difficult to access. The bromomethylphenyl moiety in this compound could potentially undergo rearrangement under specific conditions, particularly those that involve the formation of cationic or radical intermediates at the benzylic position.

Under conditions that favor carbocation formation, such as treatment with a Lewis acid, a 1,2-hydride or 1,2-aryl shift could theoretically occur if a more stable carbocation can be formed. However, for the 3-(bromomethyl)phenyl structure, such rearrangements are not typically observed as they would not lead to a significantly more stable intermediate.

More relevant are rearrangements observed in related systems. For instance, the Hofmann-Martius rearrangement involves the conversion of an N-alkylated aniline to an amino-alkylated aniline, typically under acidic conditions and heat. berhamporegirlscollege.ac.in While not directly applicable to the sulfonamide nitrogen, related Sommelet-Hauser rearrangements can occur in benzylic quaternary ammonium salts, involving a wikipedia.orgnih.gov-sigmatropic rearrangement. If the benzylic bromide were converted to a quaternary ammonium salt with a suitable amine, subsequent treatment with a strong base could initiate such a rearrangement, shifting the alkyl group to the ortho position of the aromatic ring.

Another class of rearrangements, such as the Favorskii rearrangement, involves α-halo ketones and is not directly applicable here. libretexts.org Similarly, rearrangements like the Beckmann, Curtius, or Hofmann rearrangements involve specific functional groups (oximes, acyl azides, amides) that are not present in the parent molecule. libretexts.orgmasterorganicchemistry.com The stability of the bromomethylphenyl moiety is generally high under neutral and mildly acidic or basic conditions, with reactivity dominated by substitution at the benzylic carbon. rsc.org Significant rearrangement would likely require forcing conditions or conversion to a more complex derivative.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Construction

The dual functionality of N-(3-(Bromomethyl)phenyl)methanesulfonamide allows for its sequential or orthogonal functionalization, making it a linchpin in the assembly of intricate molecular architectures. The bromomethyl group provides a handle for the introduction of a wide array of substituents through reactions with nucleophiles such as amines, thiols, and carbanions. This enables the elongation of carbon chains and the incorporation of diverse functional groups. Subsequently, the sulfonamide nitrogen can be subjected to further chemical manipulation, including alkylation or arylation, to build additional complexity. This stepwise approach to molecular construction is fundamental to the synthesis of elaborate organic compounds.

Precursor for Pharmaceutically Relevant Scaffolds

The structural motifs present in this compound are frequently encountered in medicinally important compounds. Consequently, it has been extensively utilized as a precursor for the synthesis of various therapeutic agents and their intermediates.

This compound is a recognized intermediate in some synthetic routes leading to Rosuvastatin, a widely prescribed medication for lowering cholesterol. google.compatsnap.com Rosuvastatin is a complex molecule featuring a pyrimidine core linked to a heptenoic acid side chain. patsnap.com The synthesis of this complex structure often involves the coupling of a pyrimidine-containing fragment with the side-chain precursor. While not a direct precursor in the most common industrial syntheses, related sulfonamide-phenyl structures are integral to the pyrimidine core of Rosuvastatin. The synthesis of related substances and impurities of Rosuvastatin for quality control purposes also involves intermediates that share structural similarities. magtechjournal.com

| Statin Intermediate Synthesis | Description |

| Core Structure | The sulfonamide-phenyl moiety is a key component of the pyrimidine core of Rosuvastatin. |

| Side-Chain Attachment | Synthetic strategies for Rosuvastatin involve the linkage of the core structure with a chiral side chain. |

Recent research has highlighted the critical role of this compound in the development of inhibitors for viral methyltransferases, which are essential enzymes for viral replication and immune evasion. nih.govnih.govbiorxiv.org Specifically, it has been employed in the synthesis of inhibitors targeting the nsp14 guanine-N7-methyltransferase of SARS-CoV-2. nih.govnih.gov This enzyme is responsible for capping the viral mRNA, a crucial step for its stability and translation. nih.gov

In the synthesis of these inhibitors, this compound serves as an electrophilic partner in reactions with nucleophilic components of adenosine analogues. nih.gov For instance, it has been reacted with 3-(adenosylthio)benzoic acid derivatives to yield potent nsp14 inhibitors. nih.gov These inhibitors are designed as bisubstrate inhibitors, targeting both the S-adenosyl-methionine (SAM) and mRNA binding sites of the enzyme. nih.gov

Research Findings on SARS-CoV-2 nsp14 Inhibitors

| Compound | Inhibitory Activity (IC50) | Key Synthetic Step | Reference |

|---|---|---|---|

| 3-(adenosylthio)benzoic acid derivatives | Subnanomolar to micromolar range | Reaction with this compound | nih.gov |

The sulfonamide group is a prevalent feature in a multitude of heterocyclic compounds with diverse biological activities. nih.gov this compound provides a versatile platform for the construction of such systems. The bromomethyl group can be used to introduce the sulfonamide-phenyl scaffold onto a pre-existing heterocyclic ring through N-alkylation or C-alkylation. Alternatively, the bromomethyl group can be transformed into other functional groups, such as an aldehyde or a nitrile, which can then participate in cyclization reactions to form a new heterocyclic ring fused to or substituted on the phenyl core. The synthesis of nitrogen-containing heterocycles often involves transition metal-catalyzed reactions, and substrates bearing sulfonamide groups are well-tolerated in many of these transformations. nih.gov

Utility in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse collections of small molecules for high-throughput screening and drug discovery. cam.ac.uknih.gov The goal of DOS is to efficiently generate a wide range of molecular skeletons from a common starting material. cam.ac.uk this compound is an ideal scaffold for DOS due to its two distinct and readily functionalizable handles.

By systematically varying the nucleophiles that react with the bromomethyl group and subsequently modifying the sulfonamide moiety, large libraries of compounds with diverse appendages can be rapidly assembled. This approach allows for the exploration of a vast chemical space around the central phenylsulfonamide core, increasing the probability of identifying molecules with desired biological activities. mdpi.com

Development of Novel Reagents and Catalysts Utilizing the Compound

While the primary application of this compound has been as a building block in organic synthesis, its structure holds potential for the development of novel reagents and catalysts. The phenylsulfonamide moiety can act as a ligand for transition metals, and the bromomethyl group allows for its immobilization onto solid supports or incorporation into larger macromolecular structures. Although specific examples of reagents or catalysts derived directly from this compound are not extensively reported in the literature, the principles of ligand design and catalyst development suggest its potential in these areas. For instance, its derivatives could be explored as ligands in asymmetric catalysis or as components of functional polymers.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical reactivity of a molecule. These ab initio or density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a foundational understanding of its behavior.

Electronic Structure Analysis of the Compound

Electronic structure analysis focuses on the distribution of electrons within N-(3-(Bromomethyl)phenyl)methanesulfonamide to identify regions that are electron-rich or electron-deficient. This information is critical for predicting sites susceptible to nucleophilic or electrophilic attack. Key parameters derived from this analysis include molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, and partial atomic charges.

While specific, detailed electronic structure analyses for this compound are not extensively documented in publicly available scientific literature, the analysis would typically reveal:

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Electrostatic Potential: A map of the electrostatic potential would likely show negative potential (electron-rich regions) around the oxygen atoms of the sulfonamide group and the nitrogen atom, making them potential sites for interaction with electrophiles or hydrogen bond donors. The bromomethyl group's bromine and the acidic proton on the sulfonamide nitrogen would be highlighted as electrophilic centers.

Reactivity of the Bromomethyl Group: The C-Br bond is inherently reactive towards nucleophilic substitution. Quantum chemical calculations would quantify the partial positive charge on the benzylic carbon, confirming its status as a strong electrophilic site, which is fundamental to its utility as an alkylating agent in synthesis.

| Calculated Property | General Significance | Predicted Attributes for this compound |

|---|---|---|

| HOMO Energy | Indicates the ability to donate electrons. | Likely localized on the phenyl ring and sulfonamide group. |

| LUMO Energy | Indicates the ability to accept electrons. | Expected to be centered around the bromomethyl group, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. | A moderate gap would suggest a balance of stability and reactivity, typical for a synthetic building block. |

| Electrostatic Potential | Visualizes charge distribution and reactive sites. | Negative potential on sulfonyl oxygens; positive potential on the benzylic carbon and sulfonamide hydrogen. |

Reaction Pathway Elucidation and Transition State Analysis

Understanding the mechanism of reactions involving this compound can be achieved by mapping the potential energy surface for a given chemical transformation. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. Transition state analysis provides the activation energy barrier, which is the key determinant of the reaction rate.

For this compound, a primary reaction of interest is the nucleophilic substitution at the benzylic carbon of the bromomethyl group. Computational studies, though not specifically published for this molecule, would typically investigate:

Mechanism (Sₙ1 vs. Sₙ2): Calculations could determine the favorability of a concerted (Sₙ2) versus a stepwise (Sₙ1) mechanism involving a benzyl cation intermediate. The stability of the transition state for each pathway would be calculated to predict the dominant reaction mechanism under various conditions.

Activation Energy: The energy barrier for the departure of the bromide ion upon attack by a nucleophile would be quantified. This information is invaluable for optimizing reaction conditions such as temperature and solvent.

Kinetic Isotope Effects: These effects can be computationally predicted and compared with experimental data to validate the calculated transition state structure.

Molecular Modeling and Docking Studies for Derivative Design

Molecular modeling and docking are cornerstone techniques in modern drug discovery, allowing for the rational design of derivatives with enhanced biological activity. These methods predict how a molecule (a ligand) binds to the active site of a biological target, typically a protein or enzyme.

Analysis of Ligand-Protein Interactions in Biological Systems

Once a potential biological target is identified, molecular docking simulations can predict the preferred binding orientation of this compound or its derivatives within the target's binding pocket. This analysis identifies key intermolecular interactions that stabilize the ligand-protein complex, such as:

Hydrogen Bonds: The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (O=S=O), capable of forming strong interactions with polar residues in a protein's active site.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The bromine atom of the bromomethyl group could potentially form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

While specific docking studies involving this compound are not available in the literature, the general approach would involve screening it against various protein targets to identify potential biological activities.

| Interaction Type | Potential Functional Group on Compound | Potential Interacting Protein Residue |

|---|---|---|

| Hydrogen Bond (Donor) | Sulfonamide N-H | Aspartate, Glutamate, Serine, Carbonyl backbone |

| Hydrogen Bond (Acceptor) | Sulfonamide O=S=O | Arginine, Lysine, Serine, Histidine |

| Hydrophobic/π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Halogen Bond | Bromomethyl C-Br | Carbonyl oxygen, Serine hydroxyl |

Applications in Virtual Screening for Compound Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those most likely to bind to a drug target. The scaffold of this compound can serve as a starting point or "fragment" in such screening campaigns.

The process typically involves:

Library Generation: Creating a virtual library of derivatives by modifying the core scaffold. For this compound, modifications could include replacing the bromine with various other functional groups or substituting different positions on the phenyl ring.

High-Throughput Docking: Docking all compounds in the virtual library against the 3D structure of the target protein.

Scoring and Ranking: Using a scoring function to estimate the binding affinity for each compound and ranking them from most to least promising.

Hit Selection: Selecting the top-ranked compounds ("hits") for further experimental testing.

This approach accelerates the early stages of drug discovery by prioritizing molecules with a higher probability of being active, thereby saving significant time and resources.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

While molecular docking provides a static picture of a ligand binding to a rigid protein, molecular dynamics (MD) simulations introduce flexibility and simulate the dynamic nature of biological systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how ligands behave within the binding site.

For a derivative of this compound bound to a protein, MD simulations could be used to:

Assess Binding Stability: Confirm whether the binding pose predicted by docking is stable over a simulated timescale (nanoseconds to microseconds). The root-mean-square deviation (RMSD) of the ligand is monitored to see if it remains in the active site.

Analyze Conformational Flexibility: The molecule is not rigid. The bonds, particularly the C-S and C-N bonds of the sulfonamide, can rotate. MD simulations explore the accessible conformations of the ligand when it is bound to the protein, which can reveal more favorable binding modes.

Role of Water Molecules: MD simulations explicitly model the surrounding water molecules, which can play a crucial role in mediating ligand-protein interactions.

Estimate Binding Free Energy: Advanced techniques like MM-PBSA or MM-GBSA can be applied to MD trajectories to provide a more accurate estimate of the binding free energy, which correlates better with experimental binding affinities.

Although specific MD simulation studies for this compound are not found in the literature, this technique would be a critical next step after initial docking to validate potential drug candidates derived from its scaffold.

Theoretical Prediction of Spectroscopic Properties to Aid Experimental Characterization

In modern chemical research, computational chemistry serves as a powerful tool to complement experimental data, offering insights into molecular structure, stability, and reactivity. The theoretical prediction of spectroscopic properties is a key application of these computational methods, providing a valuable framework for the interpretation and confirmation of experimental spectra. Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) have become instrumental in forecasting the spectroscopic signatures of novel molecules, including complex structures like this compound.

By calculating the electronic structure and vibrational modes of a molecule, it is possible to simulate its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical spectra can be used to assign experimentally observed signals to specific atoms or functional groups within the molecule, which is particularly useful for resolving ambiguities in complex spectra. For instance, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts, providing a basis for assigning the resonances observed in an experimental spectrum.

The predictive power of these computational approaches streamlines the process of structure elucidation, reducing the reliance on more time-consuming and resource-intensive experimental techniques alone. The synergy between theoretical predictions and experimental measurements is a cornerstone of contemporary chemical analysis, enabling a more detailed and accurate characterization of molecular compounds.

Below is an illustrative example of how theoretically predicted spectroscopic data for a molecule like this compound would be presented.

Table 1: Illustrative Example of Theoretically Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃-S | 2.95 | 40.5 |

| CH₂-Br | 4.50 | 33.0 |

| Phenyl C1-NH | - | 139.0 |

| Phenyl C2-H | 7.30 | 120.5 |

| Phenyl C3-C(H₂)Br | - | 138.5 |

| Phenyl C4-H | 7.40 | 129.0 |

| Phenyl C5-H | 7.35 | 128.0 |

| Phenyl C6-H | 7.25 | 125.0 |

Table 2: Illustrative Example of Theoretically Predicted IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3250 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 2950-2850 |

| S=O Asymmetric Stretch | 1330 |

| S=O Symmetric Stretch | 1150 |

| C-N Stretch | 1300 |

| S-N Stretch | 900 |

Analytical and Spectroscopic Characterization Methodologies for Derivatives and Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-(3-(Bromomethyl)phenyl)methanesulfonamide and its reaction products. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the unambiguous determination of the molecular structure.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy of this compound provides key information regarding the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) in a suitable solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are predicted based on the analysis of similar sulfonamide structures.

The protons of the methanesulfonamide (B31651) methyl group are expected to appear as a singlet. The benzylic protons of the bromomethyl group will also produce a singlet, typically at a higher chemical shift due to the influence of the adjacent bromine atom. The aromatic protons on the phenyl ring will exhibit more complex splitting patterns (multiplets) due to spin-spin coupling. The N-H proton of the sulfonamide group will appear as a broad singlet, and its chemical shift can be concentration-dependent and may be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (Methanesulfonyl) | 2.9 - 3.1 | Singlet |

| CH₂ (Bromomethyl) | 4.5 - 4.7 | Singlet |

| Aromatic CH | 7.1 - 7.5 | Multiplet |

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon of the methanesulfonyl group will appear in the aliphatic region. The benzylic carbon of the bromomethyl group will also be in the aliphatic region but will be shifted downfield compared to a standard methyl group due to the deshielding effect of the bromine atom. The aromatic carbons will resonate in the typical downfield region for benzene derivatives. The carbon atom attached to the sulfonamide group will be influenced by the nitrogen and sulfur atoms, affecting its chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (Methanesulfonyl) | 35 - 45 |

| CH₂ (Bromomethyl) | 30 - 35 |

| Aromatic C-Br | 138 - 140 |

| Aromatic C-N | 139 - 141 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, especially for more complex derivatives or reaction products, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling correlations. In the case of this compound derivatives, COSY would be crucial for establishing the connectivity of protons within the substituted aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning the signals of the aromatic CH groups and the bromomethyl (CH₂) and methanesulfonyl (CH₃) groups to their respective carbon atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would be expected, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units would be observed.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence, confirming that the experimentally determined formula matches the theoretical formula of C₈H₁₀BrNO₂S. The expected [M+H]⁺ ion would be a key indicator in HRMS analysis.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z for C₈H₁₁⁷⁹BrNNaO₂S⁺ [M+Na]⁺ | Calculated m/z for C₈H₁₁⁸¹BrNNaO₂S⁺ [M+Na]⁺ |

|---|

Common fragmentation patterns for sulfonamides often involve the cleavage of the S-N bond and the S-C bond. For this compound, characteristic fragments would likely arise from the loss of the bromomethyl group, the methanesulfonyl group, or SO₂.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, S=O, C-H, and C-Br bonds.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | 3200 - 3300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1320 - 1350 |

| S=O (Sulfonamide) | Symmetric Stretching | 1140 - 1160 |

| C-N | Stretching | 1170 - 1300 |

| S-N | Stretching | 830 - 930 |

The presence of a strong absorption band for the N-H stretch, along with the characteristic strong asymmetric and symmetric stretching vibrations of the S=O group, would provide clear evidence for the sulfonamide functionality. The absorption in the lower frequency region would confirm the presence of the C-Br bond.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov This method is indispensable for the unambiguous determination of molecular structure, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. nih.gov

For a derivative of this compound, the process would involve growing a single crystal of high quality. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure can be elucidated. nih.gov

The structural analysis of related sulfonamide derivatives reveals common conformational features. For instance, the sulfonamide group can adopt conformations that allow for the formation of intermolecular hydrogen bonds, such as N-H···O interactions, which often lead to the formation of dimers or extended chain motifs in the crystal lattice. mdpi.com In the case of this compound derivatives, the presence of the bromine atom could also lead to halogen bonding interactions (C-Br···O or C-Br···N), further influencing the crystal packing. mdpi.comsemanticscholar.org

The solid-state structure of a hypothetical derivative, N-(3-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, has been studied, revealing the presence of intramolecular N—H···O hydrogen bonds. mdpi.com Similar interactions would be expected in the crystal structure of derivatives of this compound.

Below is an illustrative table of crystallographic data that might be obtained for a derivative of this compound, based on data for similar compounds. researchgate.netresearchgate.net

| Parameter | Illustrative Value |

| Chemical Formula | C8H10BrNO2S |

| Formula Weight | 264.14 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 13.789(5) |

| β (°) | 109.34(2) |

| Volume (ų) | 1112.1(7) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.578 |

| Absorption Coefficient (mm⁻¹) | 3.89 |

| R-factor (%) | 4.5 |

This data is hypothetical and serves as an example of typical crystallographic parameters.

Purity Assessment Techniques

Ensuring the chemical purity of this compound and its reaction products is essential for their application in further chemical synthesis or biological studies. unige.ch Thin-layer chromatography and high-performance liquid chromatography are two widely used techniques for this purpose.

Thin-layer chromatography is a rapid, simple, and inexpensive technique used to separate components of a mixture based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or mixture of solvents). researchgate.netnih.gov It is an invaluable tool for monitoring the progress of a reaction, identifying compounds, and assessing the purity of a sample. researchgate.net

For this compound, a silica gel plate would serve as the stationary phase. The choice of mobile phase would depend on the polarity of the compound and any impurities. A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is commonly used. The separation is based on the principle that compounds with a higher affinity for the stationary phase will move more slowly up the plate, resulting in a lower Retention Factor (Rf), while compounds with a higher affinity for the mobile phase will move faster, resulting in a higher Rf. researchgate.net

After development, the separated spots on the TLC plate can be visualized under UV light (if the compounds are UV-active) or by staining with a suitable reagent. nih.govresearchgate.net The purity of the sample can be qualitatively assessed by the presence of a single spot.

An illustrative TLC analysis for a reaction involving this compound is presented below:

| Compound | Hypothetical Rf Value | Visualization Method |

| Starting Material (e.g., an amine) | 0.20 | UV light / Ninhydrin |

| This compound | 0.55 | UV light |

| Reaction Product | 0.40 | UV light |

| Impurity | 0.70 | UV light |

Rf values are dependent on the specific TLC conditions (stationary phase, mobile phase, temperature).

High-performance liquid chromatography is a highly sensitive and quantitative chromatographic technique used to separate, identify, and quantify each component in a mixture. unige.chboropharm.com It is the gold standard for purity assessment in the pharmaceutical industry. unige.ch

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed. sielc.comqub.ac.uk In RP-HPLC, the stationary phase is non-polar (e.g., a C18-modified silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol and water, often with a small amount of acid (like formic acid or trifluoroacetic acid) to improve peak shape. sielc.com

The sample is injected into the HPLC system, and the components are separated based on their hydrophobicity. More hydrophobic compounds will have a stronger interaction with the stationary phase and will thus elute later (have a longer retention time). A detector, typically a UV-Vis detector, is used to monitor the eluent, and the response is recorded as a chromatogram. The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. google.com

A sample HPLC purity report for this compound might look as follows:

| Peak No. | Retention Time (min) | Area | Area % | Identity |

| 1 | 2.54 | 15,234 | 0.35 | Impurity A |

| 2 | 4.89 | 4,321,567 | 99.50 | This compound |

| 3 | 6.12 | 6,543 | 0.15 | Impurity B |

Retention times and area percentages are dependent on the specific HPLC method conditions (column, mobile phase, flow rate, temperature, etc.).

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Classes and Transformations

The unique combination of a benzylic bromide and a sulfonamide group in N-(3-(Bromomethyl)phenyl)methanesulfonamide opens up possibilities for its use in a variety of novel chemical reactions. The bromomethyl group serves as an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. Future research could focus on its participation in cross-coupling reactions, C-H activation, and multicomponent reactions.

For instance, the development of novel palladium- or nickel-catalyzed cross-coupling reactions using this compound as a key building block could lead to the synthesis of complex molecules with potential applications in materials science and medicinal chemistry. Furthermore, exploring its reactivity in radical-mediated transformations could unveil new pathways for carbon-carbon and carbon-heteroatom bond formation.

Hypothetical Exploration of Novel Reactions:

| Reaction Class | Potential Reagent/Catalyst | Expected Product Type | Potential Application |

| Suzuki-Miyaura Coupling | Arylboronic acids / Pd catalyst | Biaryl methanesulfonamides | Organic electronics |

| Sonogashira Coupling | Terminal alkynes / Pd/Cu catalyst | Alkynylphenyl methanesulfonamides | Functionalized polymers |

| Buchwald-Hartwig Amination | Amines / Pd catalyst | Aminomethylphenyl methanesulfonamides | Pharmaceutical intermediates |

| Photoredox Catalysis | Eosin Y / Blue LED | Functionalized phenyl methanesulfonamides | Agrochemicals |

Asymmetric Synthesis Applications Leveraging the Compound's Structure

The development of asymmetric syntheses to produce chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. While this compound is itself achiral, its structure can be exploited in the design of chiral ligands or catalysts for asymmetric transformations. The sulfonamide nitrogen could coordinate to a metal center, and the phenyl ring provides a scaffold for introducing chiral auxiliaries.

Future research could involve the synthesis of chiral derivatives of this compound to be used as ligands in transition-metal-catalyzed asymmetric reactions, such as hydrogenations, hydrosilylations, or allylic alkylations. The steric and electronic properties of the methanesulfonamide (B31651) group could play a crucial role in inducing enantioselectivity.

Potential Asymmetric Applications:

| Asymmetric Reaction | Role of Compound Derivative | Potential Chiral Moiety | Target Chiral Product |

| Asymmetric Hydrogenation | Chiral Ligand | Chiral phosphine | Enantioenriched alcohols |

| Asymmetric Allylic Alkylation | Chiral Ligand | Chiral diamine | Enantioenriched allylic amines |

| Asymmetric Michael Addition | Chiral Catalyst | Chiral phase-transfer catalyst | Enantioenriched carbonyl compounds |

Integration into Flow Chemistry Methodologies for Continuous Production

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis in terms of safety, efficiency, and scalability. lianhe-aigen.com The integration of this compound into flow chemistry setups could enable the rapid and controlled synthesis of its derivatives. The reactive nature of the bromomethyl group makes it well-suited for flow reactions, where reaction times and temperatures can be precisely controlled to minimize the formation of byproducts.

Hypothetical Flow Chemistry Protocol:

| Step | Reaction Type | Residence Time | Temperature (°C) | Outcome |

| 1 | Nucleophilic Substitution | 5 minutes | 80 | Intermediate formation |

| 2 | In-line Purification | 2 minutes | 25 | Purified intermediate |

| 3 | Cross-Coupling Reaction | 10 minutes | 120 | Final product formation |

| 4 | In-line Analysis | 0.5 minutes | 25 | Real-time reaction monitoring |

Sustainable Synthesis Approaches and Green Chemistry Principles

Research could focus on developing synthetic pathways to this compound that minimize waste and energy consumption. Furthermore, exploring its use in solvent-free reactions or in aqueous media would significantly enhance the environmental profile of its applications. The development of recyclable catalysts for transformations involving this compound would also be a key step towards more sustainable chemical manufacturing.

Green Chemistry Metrics for a Hypothetical Synthesis:

| Green Chemistry Principle | Proposed Improvement | Target Metric |

| Atom Economy | Catalytic C-H functionalization | >90% |

| Use of Safer Solvents | Water or bio-derived solvents | Reduced E-factor |

| Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times |

| Catalysis | Recyclable heterogeneous catalyst | >5 catalyst recycles |

Advanced Computational Methodologies for Predictive Synthesis and Rational Design

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. Applying these methodologies to this compound can provide valuable insights into its reactivity, properties, and potential applications. Density Functional Theory (DFT) calculations can be used to predict reaction mechanisms and transition states for reactions involving this compound, aiding in the rational design of new synthetic methods.

Future research could employ machine learning algorithms to predict the optimal reaction conditions for transformations of this compound. Molecular dynamics simulations could be used to study the interactions of its derivatives with biological targets, guiding the design of new drug candidates. These computational approaches can accelerate the discovery and development of new applications for this versatile chemical building block.

Computational Approaches for Rational Design:

| Computational Method | Research Objective | Predicted Outcome |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms | Activation energies and transition state geometries |

| Molecular Docking | Predict binding affinity to a target protein | Binding poses and scoring functions |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity | Predictive models for novel derivatives |

| Machine Learning | Optimize reaction conditions | Higher yields and selectivities |

Q & A

Q. What are the optimal synthetic routes for N-(3-(Bromomethyl)phenyl)methanesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves the reaction of 3-(bromomethyl)aniline with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key parameters include:

- Temperature : Maintain 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis of the bromomethyl group).

- Solvent : Use tetrahydrofuran (THF) or dichloromethane (DCM) for solubility and reactivity control.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity (>95%). Yield optimization requires stoichiometric control of methanesulfonyl chloride and slow addition to prevent exothermic side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the bromomethyl (-CHBr) and sulfonamide (-SONH-) groups. Key signals:

- H NMR: δ 4.5–4.7 ppm (s, -CHBr), δ 7.2–7.8 ppm (aromatic protons).

- C NMR: δ 33–35 ppm (CHBr), δ 44–46 ppm (SONH).

- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).

- Mass Spectrometry : ESI-MS confirms molecular weight (M: 278.1 g/mol) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent degradation via hydrolysis or photolysis.

- Stability Table :

| Condition | Degradation Rate | Notes |

|---|---|---|

| 25°C, air | >10% in 7 days | Avoid prolonged exposure |

| –20°C, argon | <2% in 6 months | Optimal for long-term storage |

- Handling : Use glove boxes for air-sensitive reactions. Monitor for color changes (yellowing indicates decomposition) .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for bromomethyl-substituted sulfonamides?

- Methodological Answer : Discrepancies in reactivity (e.g., unexpected substitution at the bromomethyl group) may arise from:

- Solvent Polarity : Polar aprotic solvents (DMF) favor SN2 pathways, while nonpolar solvents (toluene) may lead to radical intermediates.

- Counterion Effects : Use of tetrabutylammonium bromide (TBAB) enhances nucleophilic substitution rates.

- Case Study : Contrast outcomes from (chloromethyl analog) with bromomethyl derivatives. Adjust reaction time (12–24 hrs) and catalyst (e.g., KI) to reconcile data .

Q. How does the bromomethyl group influence the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer : The bromomethyl group acts as a leaving group, enabling covalent binding to cysteine residues in enzymes (e.g., kinases, proteases). Key steps for activity profiling:

Target Selection : Screen against enzymes with nucleophilic active sites (e.g., cathepsin B).

Kinetic Assays : Measure IC using fluorogenic substrates (e.g., Z-FR-AMC for proteases).

SAR Analysis : Compare with chloro- and iodomethyl analogs to assess halide effects on potency.

- Data Example : Bromomethyl derivatives show 10–50x higher inhibition than chloromethyl analogs due to enhanced electrophilicity .

Q. What computational methods predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for Suzuki-Miyaura couplings. Bromomethyl groups direct para-substitution on the phenyl ring.

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on palladium catalyst coordination.

- Validation : Compare predicted regioselectivity with experimental HPLC-MS data for arylboronic acid couplings .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer : Discrepancies arise from protonation states (sulfonamide pKa ≈ 10.5). Strategies:

- pH-Dependent Solubility : Test solubility in buffered solutions (pH 2–12).

| pH | Solubility (mg/mL) |

|---|---|

| 2 | 0.5 (precipitate) |

| 7 | 1.2 |

| 12 | >50 (ionized form) |

- Co-Solvent Systems : Use 10% DMSO in PBS for biological assays. Validate via UV-Vis spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.